molecular formula C20H19ClN2OS2 B2773691 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone CAS No. 478248-38-3

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B2773691
CAS No.: 478248-38-3
M. Wt: 402.96
InChI Key: BIBLNZCVSLZZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenyl sulfanyl group

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.

    Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzothiazole and piperidine rings with the chlorophenyl sulfanyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with specific proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBLNZCVSLZZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.